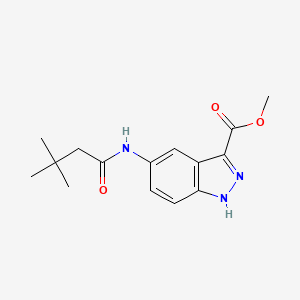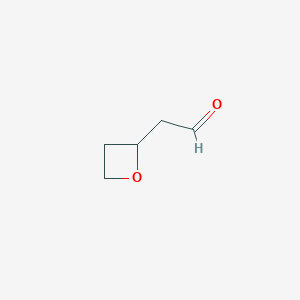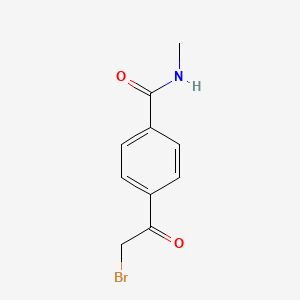
4-(2-Bromoacetyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoacetyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoacetyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-N-methylbenzamide typically involves the bromination of an acetyl group attached to a benzamide. One common method involves the reaction of N-methylbenzamide with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: Benzyl alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
4-(2-Bromoacetyl)-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-N-methylbenzamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromoacetyl group is highly reactive and can alkylate nucleophilic residues such as cysteine and lysine in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function. The compound’s molecular targets and pathways depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoacetyl)benzonitrile
- 4-(2-Bromoacetyl)benzenesulfonamide
- 3-(Bromoacetyl)coumarin
Uniqueness
4-(2-Bromoacetyl)-N-methylbenzamide is unique due to its specific structure, which combines a bromoacetyl group with a benzamide moiety. This combination imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to selectively alkylate nucleophilic sites in proteins makes it a valuable tool in biochemical research and drug development.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H10BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
NNZLKGABEMZFTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


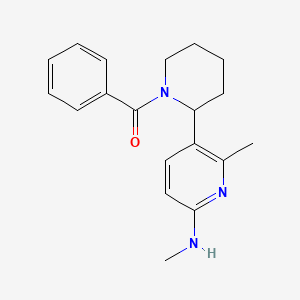
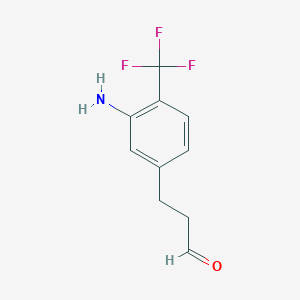
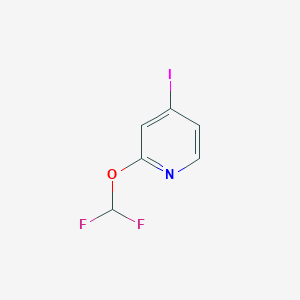
![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
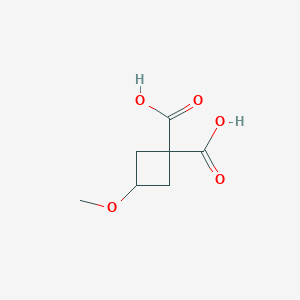
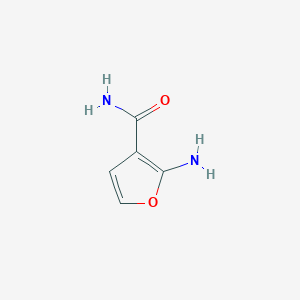
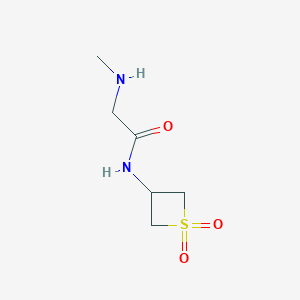
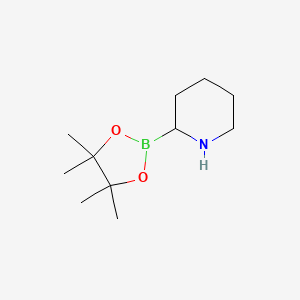
![5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13019669.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B13019676.png)
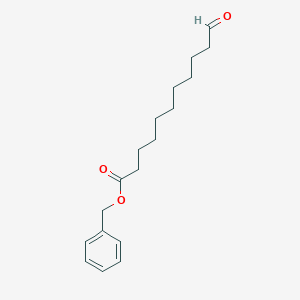
![Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13019700.png)
